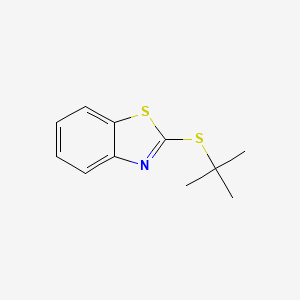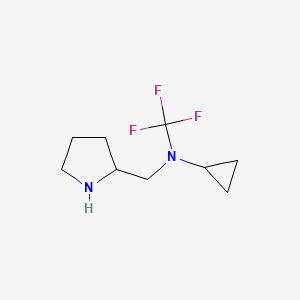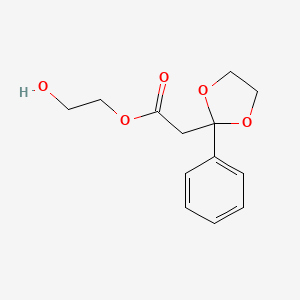
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-: is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. One common method includes mixing 2-mercaptobenzothiazole, tert-butylamine, and N-propanol for a salt-forming reaction, followed by oxidation under the action of an oxidant . Another method involves the use of benzothiazole disulfide and tert-butylamine in the presence of an inorganic or organic alkaline catalyst, without the need for an oxidant .
Industrial Production Methods: Industrial production methods for 2-(tert-BUTYLTHIO)BENZOTHIAZOLE often focus on optimizing yield and reducing production costs. For example, using N-propanol as a solvent can improve the yield to 99% and enhance the utilization rate of raw materials . Additionally, methods that avoid the use of oxidants can reduce the generation of waste and make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular iodine and tert-butoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Industry: In the industrial sector, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as an accelerator in the vulcanization of rubber. This application is crucial for producing high-quality rubber products with enhanced durability and performance .
Wirkmechanismus
The mechanism of action of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-2-benzothiazolesulfenamide: Used as a rubber vulcanization accelerator.
2-Arylbenzothiazoles: Known for their diverse biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.
Uniqueness: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE stands out due to its specific tert-butylthio group, which imparts unique chemical properties and enhances its reactivity in various applications. This makes it a valuable compound for both research and industrial purposes .
Eigenschaften
CAS-Nummer |
39543-16-3 |
|---|---|
Molekularformel |
C11H13NS2 |
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
InChI-Schlüssel |
OBNJMMOIUUIFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)

